molecular formula C9H9NO6 B108221 Stizolobic acid CAS No. 15911-87-2

Stizolobic acid

Cat. No. B108221
CAS RN: 15911-87-2
M. Wt: 227.17 g/mol
InChI Key: KQZBVNZAEQASKU-YFKPBYRVSA-N
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Description

Stizolobic acid is a non-proteinogenic amino acid discovered in the sap of etiolated seedlings of Stizolobium hassjoo, a plant known to turn black upon dying due to the oxidation of 3,4-dihydroxyphenylalanine (DOPA) . It is one of two new amino acids identified, the other being stizolobinic acid, and is characterized by its reaction with ninhydrin, which results in an orange spot during paper chromatography . The presence of stizolobic acid has also been noted in the poisonous mushroom Clitocybe acromelalga, suggesting a biosynthetic link to acromelic acids .

Synthesis Analysis

The biosynthesis of stizolobic acid involves the conversion of L-dihydroxyphenylalanine (DOPA) into stizolobic acid through an enzyme system extracted from etiolated seedlings of Stizolobium hassjoo . This process requires the presence of NADP+ or NAD+ under aerobic conditions . The enzyme system's activity is enhanced by using an insoluble polyphenol adsorbent and a reducing agent during extraction . The biosynthetic pathway has been confirmed by the incorporation of radiolabeled precursors such as tyrosine and DOPA into stizolobic acid .

Molecular Structure Analysis

Stizolobic acid is structurally defined as alpha-amino-6-carboxy-2-oxo-2H-pyran-4-propionic acid . The heterocyclic ring of stizolobic acid is derived from DOPA through an extradiol cleavage of the aromatic ring, as evidenced by the retention of tritium activity in studies involving doubly labeled tyrosine .

Chemical Reactions Analysis

Stizolobic acid has been shown to interact with neurotransmitter receptors in the central nervous system. It acts as a competitive antagonist of the quisqualate-type receptor at the crayfish neuromuscular junction, reducing responses to glutamate and quisqualate without affecting responses to GABA and acromelic acid . Additionally, stizolobic acid and its bromo-derivatives can cause a depolarizing response in the isolated spinal cord of the rat, suggesting that it binds to receptors other than the NMDA-type receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of stizolobic acid are inferred from its behavior in chromatographic techniques and its reactivity. It is characterized by specific Rf values in different solvent systems, indicating its polarity and solubility characteristics . The stability of the enzyme system responsible for its synthesis is affected by the presence of oxygen, with more stable activity under anaerobic conditions . The competitive antagonism at neurotransmitter receptors implies that stizolobic acid has specific molecular interactions based on its structure .

Scientific Research Applications

Antifungal and Preservation Effects

Stizolobic acid, when combined with other compounds like thymol and salicylic acid, can have significant antifungal effects. In a study focusing on the preservation of tomatoes, the combination of thymol and salicylic acid demonstrated targeted effects on the cell membrane and mitochondria of Rhizopus stolonifer, a common fungal pathogen. The study also found that this combination increased the defense enzyme activities in tomatoes, suggesting a potential role for stizolobic acid in the postharvest preservation of fruits and vegetables (Kong et al., 2019).

Neuroprotective Antioxidant-Based Therapeutics

Research has indicated the potential of plant-derived antioxidants, including stizolobic acid, in the control of neurodegenerative disorders. These antioxidants may have neuroprotective roles by reducing or reversing cellular damage and slowing the progression of neuronal cell loss. This highlights the potential of stizolobic acid in the development of treatments for conditions like acute and chronic pain, anxiety, and depression (Bizimenyera et al., 2007).

Role in Plant Growth and Soil Remediation

Stizolobic acid has been explored for its role in plant growth and soil remediation. For instance, a study on Stizolobium aterrimum demonstrated that the plant's rhizosphere soil, when treated with stizolobic acid, showed higher biological activity, indicating its contribution to soil decontamination. This suggests that stizolobic acid could play a role in environmental management and agriculture (Santos et al., 2007).

Synthesis and Chemical Applications

Stizolobic acid has been a subject of interest in chemical synthesis. A study on the total synthesis of stizolobinic acid, a non-proteinogenic amino acid, involved an iron carbenoid-based N–H insertion reaction with stizolobic acid as a key component. This research highlights the importance of stizolobic acid in advanced chemical synthesis and its potential applications in various fields, including pharmaceuticals (Shinohara et al., 2020).

Impact on Plant Metabolism and Growth

Stizolobic acid has been studied for its impact on plant metabolism and growth. For example, research on Stizolobium hassjoo hairy root culture found that the addition of certain compounds affected root dry weight and l-DOPA accumulation, a critical aspect for plant growth and development (Sung & Huang, 2000).

Safety And Hazards

The flash point of Stizolobic acid is 273.2°C . No other specific safety or hazard information is available in the retrieved sources.

properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZBVNZAEQASKU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Record name Stizolobic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Stizolobic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166588
Record name Stizolobic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stizolobic acid

CAS RN

15911-87-2
Record name (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15911-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stizolobic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stizolobic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STIZOLOBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
S Hattori, A Komamine - Nature, 1959 - nature.com
… compounds be named stizolobic acid and stizolobinic acid, respectively. Stizolobic acid gives rise to … Stizolobic acid was isolated from the combined exudates by ion-exchange column …
Number of citations: 46 www.nature.com
K Saito, A Komamine, S Senoh - Zeitschrift für Naturforschung C, 1975 - degruyter.com
… Radioactive stizolobinic acid and stizolobic acid resulted from … Radiolabelled stizolobic acid was subjected to alkaline … Proposed biosynthetic routes to stizolobinic or stizolobic acid from …
Number of citations: 23 www.degruyter.com
K SAITO, A KOMAMINE - European journal of biochemistry, 1978 - Wiley Online Library
… of stizolobinic acid and stizolobic acid through oxidative ring … synthesize stizolobinic acid and stizolobic acid, respectively. Both … on the biosynthesis of stizolobic acid in Mucitnu ciecriri- …
Number of citations: 31 febs.onlinelibrary.wiley.com
K SAITO, A KOMAMINE - European Journal of Biochemistry, 1976 - Wiley Online Library
… Enzymically synthesized radioactive stizolobinic acid and stizolobic acid isolated from the … pathways of stizolobinic acid and stizolobic acid from dihydroxyphenylalanine proceeded in …
Number of citations: 32 febs.onlinelibrary.wiley.com
K Saito, A Komamine, S Senoh - Zeitschrift für Naturforschung C, 1976 - degruyter.com
… acid and stizolobic acid by the etio lated seedlings of Stizolobium hassjoo was studied. The retention of tritium activity in stizolobinic acid was 55%, while that in stizolobic acid was only …
Number of citations: 15 www.degruyter.com
M Ishida, H Shinozaki - Brain research, 1988 - Elsevier
… stizolobic acid was added in a concentration of 0.3 mM to the bathing solution for a period of 10 s, contrary to our expectation, stizolobic acid … caused by stizolobic acid was about twice …
Number of citations: 23 www.sciencedirect.com
K Saito, A Komamine, SI Hatanaka - Zeitschrift für Naturforschung C, 1978 - degruyter.com
… activities of stizolobic acid and stizolobinic acid separated by two-dimensional paper chromato graphy were estimated after combustion of the spots corresponding to stizolobic acid and …
Number of citations: 13 www.degruyter.com
K Saito, H Obata-Sasamoto, SI Hatanaka, H Noguchi… - Phytochemistry, 1982 - Elsevier
… We showed previously that stizolobic acid (4) was formed from 3 through an extradiol ring fission followed by recyclization to an a-pyrone ring system [5,6]. The transformation of 3 to 4 …
Number of citations: 11 www.sciencedirect.com
H Shinozaki, M Ishida - Brain research, 1988 - Elsevier
… stizolobic acid. The dose-response curve shifted in parallel to the higher dose side in the presence of stizolobic acid, suggesting that stizolobic acid … the possibility that stizolobic acid is a …
Number of citations: 23 www.sciencedirect.com
S Fushiya, S Sato, S Nozoe - Phytochemistry, 1992 - Elsevier
… namely, stizolobic acid (I), which was confirmed by direct comparison with the synthetic DL-stizolobic acid [… Consequently, it was concluded that CA-l is L-stizolobic acid (1) and CA-2 is L-…
Number of citations: 19 www.sciencedirect.com

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